Tricyclo[3.3.1.02,7]nonan-6-ol
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Overview
Description
Tricyclo[33102,7]nonan-6-ol is a unique organic compound characterized by its tricyclic structure This compound is notable for its rigid and highly condensed framework, which includes a cyclobutane ring The molecular formula of Tricyclo[331
Mechanism of Action
Target of Action
The primary targets of Tricyclo[3.3.1.02,7]nonan-6-ol are currently unknown. This compound is a part of a collection of rare and unique chemicals provided to early discovery researchers
Mode of Action
The specific mode of action of Tricyclo[331It’s known that the compound is synthesized via both thermal and photochemical routes from claisen rearrangement products obtained from polyfluoroaryl and heteroaryl prop-2-enyl ethers . The exact interaction of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
The biochemical pathways affected by Tricyclo[331The compound is synthesized via a radical reaction that unexpectedly provides a highly condensed tricyclo[3.3.1.02,7]nonane skeleton . This formation by 4-exo-trig radical cyclization is the first example of its kind
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tricyclo[3.3.1.02,7]nonan-6-ol can be achieved through several methods. One notable method involves the radical cyclization of rigid bicyclo[2.2.2]octene derivatives. This process includes a 4-exo-trig radical cyclization, which results in the formation of the tricyclo[3.3.1.02,7]nonane skeleton . Another approach involves the DIBAL-H-mediated tandem lactone ring opening and intramolecular aldol condensation .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the compound’s synthesis in a laboratory setting provides a foundation for potential scale-up processes. The use of radical cyclization and aldol condensation reactions suggests that similar methods could be adapted for larger-scale production.
Chemical Reactions Analysis
Types of Reactions: Tricyclo[3.3.1.02,7]nonan-6-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide can facilitate substitution reactions.
Major Products:
Oxidation: Ketones and carboxylic acids.
Reduction: Various alcohols and hydrocarbons.
Substitution: Halogenated derivatives and other functionalized compounds.
Scientific Research Applications
Tricyclo[3.3.1.02,7]nonan-6-ol has several applications in scientific research:
Biology: Its derivatives are explored for potential biological activities, including anticancer properties.
Medicine: Research into the compound’s pharmacological properties is ongoing, with a focus on its potential therapeutic applications.
Comparison with Similar Compounds
- Bicyclo[3.3.1]nonane
- Tricyclo[6.1.0.0(3,5)]nonan-6-ol
Properties
IUPAC Name |
tricyclo[3.3.1.02,7]nonan-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O/c10-9-5-1-2-7-6(3-5)4-8(7)9/h5-10H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOLNSBKHVSCTIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3CC1C(C2C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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